molecular formula C9H6BrN3O B15275183 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde

2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde

Cat. No.: B15275183
M. Wt: 252.07 g/mol
InChI Key: QWLWYAZMHJCGHM-UHFFFAOYSA-N
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Description

2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde is an organic compound that features a bromine atom and a triazole ring attached to a benzaldehyde moiety

Preparation Methods

The synthesis of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromobenzaldehyde and 1H-1,2,4-triazole.

    Reaction Conditions: The triazole ring is introduced via a nucleophilic substitution reaction. This involves the reaction of 2-bromobenzaldehyde with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate.

    Industrial Production: Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.

Chemical Reactions Analysis

2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde undergoes various chemical reactions:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.

    Major Products: The major products formed from these reactions include 2-bromo-6-(1H-1,2,4-triazol-1-yl)benzoic acid, 2-bromo-6-(1H-1,2,4-triazol-1-yl)benzyl alcohol, and various substituted derivatives.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde involves its interaction with specific molecular targets:

Comparison with Similar Compounds

2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde can be compared with other similar compounds:

Properties

Molecular Formula

C9H6BrN3O

Molecular Weight

252.07 g/mol

IUPAC Name

2-bromo-6-(1,2,4-triazol-1-yl)benzaldehyde

InChI

InChI=1S/C9H6BrN3O/c10-8-2-1-3-9(7(8)4-14)13-6-11-5-12-13/h1-6H

InChI Key

QWLWYAZMHJCGHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C=O)N2C=NC=N2

Origin of Product

United States

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